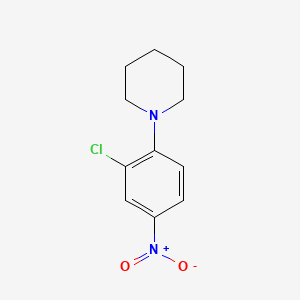

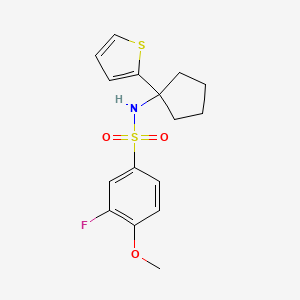

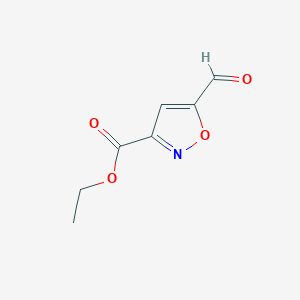

1-(2-Chloro-4-nitrophenyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chloro-4-nitrophenyl)piperidine, also known as CNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CNPP is a piperidine derivative that has been studied for its ability to modulate the activity of certain neurotransmitter receptors in the brain. In

Aplicaciones Científicas De Investigación

Ionic Liquid Influence on Aminolysis

The influence of ionic liquids on the reaction of p-nitrophenyl acetate with piperidine was examined. The study analyzed the rate constants of aminolysis in different solvents and ionic liquids, providing insights into medium effects and basicities in these environments (Millán et al., 2013).

Substitution Reactions Involving Piperidine

A study investigated the rates of reactions of various nitro-substituted compounds with piperidine. This research sheds light on the kinetics and mechanisms of these substitution reactions, demonstrating the influence of different leaving groups (Pietra et al., 1968).

Reactivity in Dehydrogenation Processes

Research on the reactivity of nitrophenyl substituted cyclic amines in dehydrogenation reactions was conducted. This study highlights the different reactions of piperidine and perhydroazepine derivatives under specific conditions, providing valuable information on the reactivity of these compounds (Möhrle & Mehrens, 1998).

Structural Analysis of Nitropiperidinoimidazolderivate

An analysis of the structure of certain nitropiperidinoimidazolderivate compounds was conducted, contributing to a better understanding of the structural aspects and reactivity of these compounds in various chemical reactions (Gzella et al., 1999).

Aminolysis of Nitrophenyl Thionocarbonates

A study explored the kinetics and mechanisms of reactions involving aminolysis of nitrophenyl thionocarbonates with piperidine. This research provides detailed insights into the reaction processes and rate determinants (Castro et al., 2001).

Bioactivity of Piperidine Derivatives

Research into the cytotoxicity and carbonic anhydrase inhibitory activities of piperidine derivatives highlighted the potential pharmaceutical applications of these compounds (Unluer et al., 2016).

Propiedades

IUPAC Name |

1-(2-chloro-4-nitrophenyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZKHORWEJERNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-4-nitrophenyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-Ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2721135.png)

![3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile](/img/structure/B2721142.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2721143.png)

![1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2721144.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-3-yl)piperidine](/img/structure/B2721148.png)

![N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2721154.png)